molecular formula C6H3I3 B010644 1,3,5-Triiodobenzene CAS No. 626-44-8

1,3,5-Triiodobenzene

Cat. No. B010644
CAS RN: 626-44-8
M. Wt: 455.8 g/mol
InChI Key: WXLJJIHGDBUBJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Triiodobenzene derivatives can be achieved through multi-step chemical reactions starting from benzene. For example, 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB) is synthesized from benzene by a straightforward two-step reaction, showcasing the versatility of benzene as a precursor for functional energetic materials with high thermal stability (Zhao et al., 2019).

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, including 1,3,5-Triiodobenzene, can be characterized using techniques like X-ray diffraction. These analyses reveal the distortion of the benzene ring from its ideal symmetry due to the presence of substituents and provide insight into the molecular geometry and electronic structure of the compound. For instance, studies on similar compounds show the effects of substitution on the benzene ring's electronic states and geometry (Slipchenko & Krylov, 2003).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-Triiodobenzene is influenced by the iodine substituents, which can undergo various chemical reactions. These reactions can include electrophilic substitution, coupling reactions, and nucleophilic substitution, depending on the reaction conditions and the presence of other functional groups in the molecule.

Physical Properties Analysis

The physical properties of 1,3,5-Triiodobenzene, such as melting point, boiling point, and density, are significantly influenced by the heavy iodine atoms attached to the benzene ring. These properties can be studied using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information for applications in materials science and engineering (Liu et al., 2015).

Scientific Research Applications

Electronic and Molecular Structure

  • The electronic structure and ground state of 1,3,5-tridehydrobenzene triradical are characterized through electronic structure calculations, revealing important details about its molecular symmetry and energy states, which are crucial for the design and interpretation of photoelectron experiments (Slipchenko & Krylov, 2003).

Molecular Scaffold and Synthetic Procedures

  • 1,3,5-Tri(halosubstituted) 2,4,6-triethylbenzene compounds, including 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, are utilized as scaffolds for molecular receptors, with detailed synthetic procedures provided, illustrating the compound's versatility in chemical synthesis (Wallace et al., 2005).

Functional Energetic Materials

  • 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) is derived from benzene and is noted for its balance between performance and high thermal stability, making it a suitable ingredient for agent defeat weapons (ADWs) due to its high density, good detonation performance, and significant iodine content (Zhao et al., 2019).

Molecular Recognition and Supramolecular Chemistry

  • 1,3,5-Triethylbenzenes are used as supramolecular templates to organize molecular-recognition elements, with the steric-gearing effect of the 1,3,5-triethylbenzene template believed to direct binding elements toward the same face of the central ring, increasing binding affinity (Wang & Hof, 2012).

Electrochemistry and Spectroelectrochemistry

  • The electrochemical and in situ ESR/UV/Vis/NIR spectroelectrochemical techniques are used to study model structures of 1,3,5-triarylbenzenes, highlighting the oxidative polymerization and stability of the charged dimer formed, which is significant for understanding the electronic properties of such compounds (Rapta et al., 2012).

Structural Analysis and Crystallography

  • Studies on 1,3,5-trifluoro-2,4,6-triiodobenzene and related compounds provide insights into the structural competition between π⋯π interactions and halogen bonds, aiding in the understanding of molecular interactions and crystal engineering (Ji et al., 2013).

Future Directions

: ChemSpider - 1,3,5-Triiodobenzene : ChemicalBook - 1,3,5-三氯-2,4,6-三碘苯 : ChemicalBook - 1,3,5-Triiodobenzene : PubChem - 1,3,5-Triiodobenzene : MilliporeSigma - 1,3,5-Triiodobenzene

properties

IUPAC Name

1,3,5-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJJIHGDBUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211647
Record name Benzene, 1,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triiodobenzene

CAS RN

626-44-8
Record name 1,3,5-Triiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
D Margraf, JW Bats - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 1,3,5-Triiodobenzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 9 scripts.iucr.org
N Rot, F Bickelhaupt - Organometallics, 1997 - ACS Publications
Whereas the halogen−metal exchange approach from 1,3,5-tribromobenzene (3) to 1,3,5-trilithiobenzene (1) was unsuccessful, 1 was synthesized in high yield (about 80%) by reaction …
Number of citations: 41 pubs.acs.org
P Piątek, N Słomiany - Synlett, 2006 - thieme-connect.com
The synthesis of a novel, rigid, aromatic platform for molecular receptors is described. 1, 3, 5-Tris (2′-aminophenyl) benzene was prepared via Suzuki-Miyaura cross-coupling …
Number of citations: 5 www.thieme-connect.com
SZ Vatsadze, ID Titanyuk, AV Chernikov… - Russian chemical bulletin, 2004 - Springer
A new chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline by the reaction of aniline with potassium dichloroiodate in dilute HCl. …
Number of citations: 6 link.springer.com
JG Rodrı́guez, JL Tejedor, J Esquivias, C Dı́az - Tetrahedron letters, 2003 - Elsevier
A convenient and efficient synthesis of 3,5-di(trimethylsilylethynyl)phenylacetylene and p-[3,5-di(trimethylsilylethynyl)-1-phenylethynyl]phenylacetylene and the naphthylethynyl …
Number of citations: 14 www.sciencedirect.com
KG Estep, KA Josef, ER Bacon, CR Illig… - Journal of medicinal …, 2000 - ACS Publications
Examination of the gastrointestinal (GI) tract has been performed for decades using barium sulfate. Although this agent has many recognized limitations including extreme radiopacity, …
Number of citations: 22 pubs.acs.org
U Schöberl, TF Magnera, RM Harrison… - Journal of the …, 1997 - ACS Publications
A synthetic approach to a two-dimensional grid polymer is proposed and the execution of initial steps is described. Pd-catalyzed coupling of (1,12-dicarba-closo-dodecaboran-1-yl)…
Number of citations: 130 pubs.acs.org
NR Goud, O Bolton, EC Burgess… - Crystal Growth & …, 2016 - ACS Publications
Halogen bonding is rapidly emerging as a reliable primary interaction at the disposal of the supramolecular chemist. With the σ-hole of the halogen atom guiding the strength and …
Number of citations: 47 pubs.acs.org
JG Rodríguez, JL Tejedor - Tetrahedron, 2005 - Elsevier
The synthesis of dendrons with the end-capped 5-(N,N-dimethylamino)naphthyl-1-ethynyl unit connected to conjugated naphthylethynyl or p-phenylethynyl chains, as the branches of …
Number of citations: 9 www.sciencedirect.com
W Ishikawa, H Inada, H Nakano… - Molecular Crystals and …, 1992 - Taylor & Francis
Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene are found to constitute a novel class of amorphous molecular materials, as characterized by differential scanning …
Number of citations: 69 www.tandfonline.com

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